N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 455927-78-3
Cat. No.: VC7499429
Molecular Formula: C19H18BrN3O2S
Molecular Weight: 432.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 455927-78-3 |
|---|---|
| Molecular Formula | C19H18BrN3O2S |
| Molecular Weight | 432.34 |
| IUPAC Name | N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(26)21-11)12-3-9-15(25-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
| Standard InChI Key | DFFRAXAKLOZDMK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms) fused with a thioxo group at position 2. Substituents include:
-
4-Bromophenyl group: Attached to the carboxamide nitrogen at position 5, contributing hydrophobic and electron-withdrawing characteristics.
-
4-Methoxyphenyl group: Positioned at carbon 4, introducing methoxy-mediated electron-donating effects.
-
Methyl group: At carbon 6, enhancing steric bulk and lipophilicity .
The IUPAC name, N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, reflects this substitution pattern.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.34 g/mol |
| logP (Partition Coefficient) | ~3.99 (estimated via analogs) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 58.09 Ų |
The compound’s moderate logP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . The polar surface area aligns with bioavailability trends for central nervous system-targeting drugs .
Synthesis and Optimization
General Synthetic Pathways
While explicit protocols for this compound are scarce, analogous pyrimidine carboxamides are synthesized via:
-
Biginelli-like Cyclocondensation: Combining aldehydes, β-ketoamides, and thiourea derivatives under acidic or catalytic conditions .
-
Post-Functionalization: Introducing bromophenyl and methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
A hypothetical route involves:
-
Condensation of 4-methoxybenzaldehyde with methyl acetoacetate and thiourea to form the tetrahydropyrimidine core.
-
Subsequent bromination at the para position of aniline derivatives.
Catalytic Innovations
Recent advancements emphasize eco-friendly catalysts. For example, CeCl·7HO in ethanol improves yields (78–92%) for related thioxopyrimidines, reducing reaction times to 2–4 hours . Microwave-assisted synthesis further enhances efficiency, achieving cyclization in 15 minutes .
Biological and Pharmacological Profile
Antimicrobial Activity
Pyrimidine derivatives with thioxo groups exhibit broad-spectrum antimicrobial effects. In a study of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogs:
-
Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity: 64–128 µg/mL against Candida albicans .
These results suggest that the bromophenyl and methoxyphenyl substituents in the target compound could enhance membrane disruption or enzyme inhibition .
Research Applications and Comparative Analysis
Drug Discovery
The compound’s scaffold aligns with privileged structures in kinase and protease inhibition. Key advantages include:
-
Structural Modularity: Positions 4 and 5 allow diversification for structure-activity relationship (SAR) studies .
-
Metabolic Stability: The thioxo group resists oxidative degradation compared to oxo analogs .
Comparison with Analogous Compounds
This table underscores the need for targeted bioassays to elucidate the compound’s specific efficacy .
Challenges and Future Directions
Synthetic Scalability
Current limitations include:
Flow chemistry and immobilized catalysts could address these issues, enabling gram-scale production .
Unexplored Therapeutic Avenues
Priority research areas include:
-
Cancer Biology: Screening against tyrosine kinase receptors (e.g., EGFR, VEGFR).
-
Neuroinflammation: Testing cyclooxygenase-2 (COX-2) inhibitory activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume